molecular formula C20H19N3O6S B2601323 methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate CAS No. 1795455-09-2

methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate

カタログ番号 B2601323
CAS番号: 1795455-09-2
分子量: 429.45
InChIキー: RJKBGTWKICGLCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . This moiety is attached to a pyrazole ring, which is another type of heterocycle, via a sulfamoyl linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The 2,3-dihydrobenzo[b][1,4]dioxin ring system is a type of oxygen-containing heterocycle, while the pyrazole ring is a type of nitrogen-containing heterocycle . The sulfamoyl group is a type of sulfur-containing functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups, its stability would depend on the stability of the different ring systems and functional groups, and its reactivity would depend on the presence and location of reactive functional groups .

科学的研究の応用

Antimicrobial Activity

The search for new antimicrobial agents is crucial due to the emergence of antibiotic-resistant strains. Researchers have synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, including the compound . These derivatives were evaluated for their in vitro antimicrobial activity. Notably, the new compounds demonstrated significant bioactivity against Gram-positive bacteria. Compound 15, featuring a 5-nitro-2-furoyl moiety, exhibited the highest potency with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .

Anti-Cancer Potential

While not directly studied for anti-cancer effects, related compounds with similar structural features have shown promise. For instance, novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which share some pharmacophores with our compound, have been designed and synthesized. These pharmacophores are associated with antitumor activity .

Benzoxathiine Derivatives

The compound’s structural motif resembles 2,3-dihydrobenzoxathiine derivatives. These oxygen- and sulfur-containing benzoheterocyclic compounds have diverse applications, including use as anticancer agents, artificial sweeteners, antioxidants, and serotonin (5-HT2C) inhibitors .

MRSA Activity

Designed compounds related to our compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds 9c, 9i, and 9m exhibited good activity against MRSA, with MIC values of 4 μg/mL .

Imidazole Moiety

The compound contains an imidazole moiety, a five-membered heterocyclic ring. Imidazoles have diverse applications, including drug design, coordination chemistry, and biological activity. Understanding the role of this moiety in our compound could provide valuable insights .

作用機序

The mechanism of action of this compound is not clear without specific information on its biological activity. If it’s a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it’s a drug or a drug candidate, future research could involve further studies on its mechanism of action, its efficacy and safety in preclinical and clinical trials, and its potential for development into a marketed drug .

特性

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBGTWKICGLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。